molecular formula C15H22O3 B14234266 11-Oxabicyclo[8.2.1]tridec-1(13)-ene-6,12-dione, 5,9,9-trimethyl- CAS No. 334537-11-0

11-Oxabicyclo[8.2.1]tridec-1(13)-ene-6,12-dione, 5,9,9-trimethyl-

Cat. No.: B14234266
CAS No.: 334537-11-0
M. Wt: 250.33 g/mol
InChI Key: LLGOQLGIEBQDFP-UHFFFAOYSA-N
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Description

11-Oxabicyclo[8.2.1]tridec-1(13)-ene-6,12-dione, 5,9,9-trimethyl- is a complex organic compound with the molecular formula C15H18O3. This compound is characterized by its unique bicyclic structure, which includes an oxabicyclo ring system. The presence of multiple functional groups, including ketones and alkenes, makes it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Oxabicyclo[8.2.1]tridec-1(13)-ene-6,12-dione, 5,9,9-trimethyl- typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as recrystallization or chromatography. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-pressure reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

11-Oxabicyclo[8.2.1]tridec-1(13)-ene-6,12-dione, 5,9,9-trimethyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form additional ketone or carboxylic acid groups.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the oxygen atom in the bicyclic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

11-Oxabicyclo[8.2.1]tridec-1(13)-ene-6,12-dione, 5,9,9-trimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and interactions.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 11-Oxabicyclo[8.2.1]tridec-1(13)-ene-6,12-dione, 5,9,9-trimethyl- exerts its effects involves interactions with various molecular targets. The compound’s bicyclic structure allows it to fit into specific enzyme active sites, inhibiting or modifying their activity. The presence of ketone groups enables it to form covalent bonds with nucleophilic amino acid residues, altering the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,6-trimethyl-12-oxabicyclo[8.2.1]tridec-10(13)-ene-5,11-dione
  • (4Z,7Z,10R)-5,9,9-Trimethyl-11-oxabicyclo[8.2.1]trideca-1(13),4,7-triene-6,12-dione

Uniqueness

What sets 11-Oxabicyclo[8.2.1]tridec-1(13)-ene-6,12-dione, 5,9,9-trimethyl- apart from similar compounds is its specific arrangement of functional groups and the stereochemistry of its bicyclic ring system. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

334537-11-0

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

5,9,9-trimethyl-11-oxabicyclo[8.2.1]tridec-1(13)-ene-6,12-dione

InChI

InChI=1S/C15H22O3/c1-10-5-4-6-11-9-13(18-14(11)17)15(2,3)8-7-12(10)16/h9-10,13H,4-8H2,1-3H3

InChI Key

LLGOQLGIEBQDFP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2=CC(C(CCC1=O)(C)C)OC2=O

Origin of Product

United States

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